![molecular formula C16H24N2O4S B273018 1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMTSP, and it is a sulfonamide derivative of piperazine. The synthesis method of TMTSP involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with piperazine in the presence of a base.
Mechanism of Action
The mechanism of action of TMTSP involves the inhibition of carbonic anhydrase IX and nitric oxide synthase. Carbonic anhydrase IX is overexpressed in many types of cancer, and its inhibition leads to a decrease in the growth and proliferation of cancer cells. Nitric oxide synthase is involved in the regulation of blood pressure and inflammation, and its inhibition leads to a decrease in blood pressure and inflammation.
Biochemical and Physiological Effects:
TMTSP has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Moreover, TMTSP has been found to decrease blood pressure and inflammation by inhibiting nitric oxide synthase. TMTSP has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
TMTSP has several advantages and limitations for lab experiments. Its potent inhibitory effects on carbonic anhydrase IX and nitric oxide synthase make it an attractive compound for the development of novel anticancer and anti-inflammatory drugs. However, the high cost of synthesis and low solubility in aqueous solutions limit its use in some experiments.
Future Directions
TMTSP has several potential future directions for research. It can be further studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, TMTSP can be used as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Its structure can be modified to enhance its solubility and reduce the cost of synthesis. TMTSP can also be studied for its potential applications in other fields of science, such as material science and catalysis.
Conclusion:
In conclusion, TMTSP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with piperazine in the presence of a base. TMTSP has been extensively studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of carbonic anhydrase IX and nitric oxide synthase. TMTSP has several advantages and limitations for lab experiments, and it has several potential future directions for research.
Synthesis Methods
The synthesis method of TMTSP involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with piperazine in the presence of a base. The reaction takes place at room temperature, and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization.
Scientific Research Applications
TMTSP has been extensively studied for its potential applications in various fields of science. It has been found to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer. TMTSP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, TMTSP has been found to be a potent inhibitor of nitric oxide synthase, which is involved in the regulation of blood pressure and inflammation. TMTSP has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
Product Name |
1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine |
|---|---|
Molecular Formula |
C16H24N2O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[4-(4-methoxy-2,3,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H24N2O4S/c1-11-10-15(12(2)13(3)16(11)22-5)23(20,21)18-8-6-17(7-9-18)14(4)19/h10H,6-9H2,1-5H3 |
InChI Key |
VGDOHEVACGFFPO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



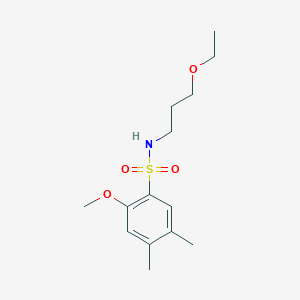

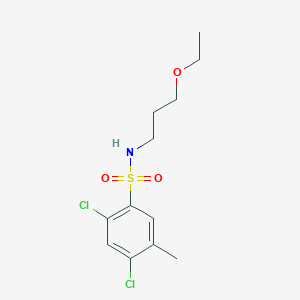
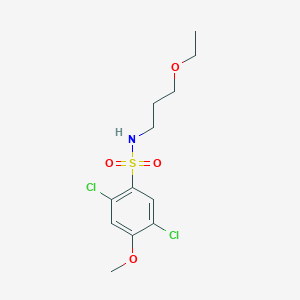
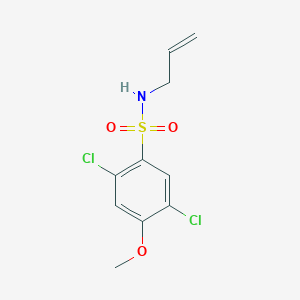
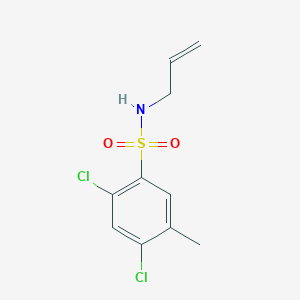
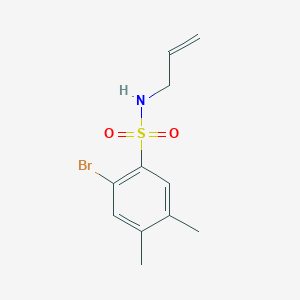
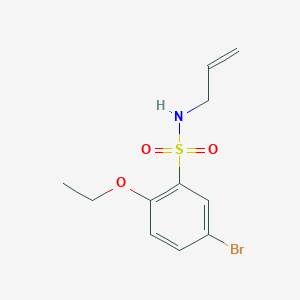
![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)




![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)